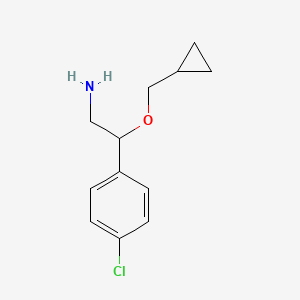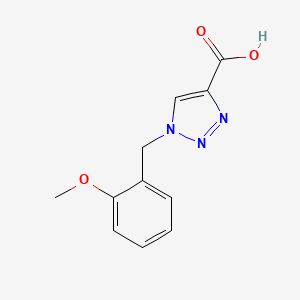![molecular formula C12H9F3N2O2S B1453856 2-({1-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid CAS No. 1038335-12-4](/img/structure/B1453856.png)
2-({1-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid
Overview
Description
The compound appears to contain an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that have nonadjacent positions. Imidazoles are a key component of important biological derivatives like histidine and histamine . The trifluoromethyl group (CF3) is a type of alkyl group derived from methane, where three of the hydrogen atoms are replaced by fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of an imidazole ring attached to a phenyl group with a trifluoromethyl substituent .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the trifluoromethyl group and the imidazole ring would influence properties such as polarity, solubility, and reactivity .Scientific Research Applications
Environmental Science and Treatment Technologies
- Environmental Contaminant Studies and Treatment : Perfluorinated acids (PFAs), including perfluoroalkyl sulfonic and carboxylic acids, are emerging environmental contaminants. They are present in various environmental and biological matrices due to their widespread use in industry and consumer products. These compounds exhibit persistent environmental presence and are found in surface, ground, and drinking waters. Treatment methods such as filtration and sorption technologies have been explored for their removal from aqueous waste streams, highlighting the importance of understanding and mitigating their environmental impact (Rayne & Forest, 2009).
Pharmacology and Drug Design
- Drug Development and Pharmacophore Design : Compounds with imidazole scaffolds, akin to the structural components of "2-({1-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid", are known for their selectivity as inhibitors of enzymes such as p38 mitogen-activated protein (MAP) kinase. This enzyme is involved in inflammatory cytokine release, making these compounds significant for drug design targeting inflammatory diseases. The review of literature describing the design, synthesis, and activity studies of such compounds underlines their potential in pharmacological applications (Scior et al., 2011).
Organic Chemistry and Synthesis
- Organic Synthesis and Heterocycle Formation : The chemistry of compounds similar to "this compound" involves the use of fluorinated and sulfonamide groups for the synthesis of heterocyclic compounds. These chemical groups contribute to the development of novel materials and pharmaceuticals by serving as building blocks for heterocycles, dyes, and other organic compounds. The unique reactivity of such compounds facilitates mild reaction conditions, enabling a broad range of synthetic applications (Gomaa & Ali, 2020).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is present in this compound, bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which this compound is a part of, are known to possess various biological activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biological activities .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
2-({1-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trifluoromethyl group in the compound is known to enhance the binding affinity to certain enzymes, thereby modulating their activity . The imidazole ring can interact with metal ions and other cofactors, further influencing biochemical pathways . These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins . These changes in cellular processes highlight the compound’s potential in therapeutic applications and its impact on cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . The compound’s trifluoromethyl group enhances its binding affinity, making it a potent modulator of enzyme activity . Additionally, the imidazole ring can interact with metal ions, influencing the catalytic activity of metalloenzymes . These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions . It can undergo degradation over time, leading to changes in its biochemical activity . Long-term studies have indicated that the compound can have sustained effects on cellular function, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects on cellular function and biochemical pathways . At higher doses, it can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . These studies provide valuable insights into the compound’s safety and efficacy in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s trifluoromethyl group can enhance its metabolic stability, making it a valuable tool for studying metabolic pathways . Additionally, the imidazole ring can interact with metal ions, further influencing metabolic processes . These interactions are crucial for understanding the compound’s role in metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . These interactions are crucial for understanding the compound’s distribution within cells and tissues and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These interactions are crucial for understanding the compound’s subcellular localization and its potential therapeutic applications .
Properties
IUPAC Name |
2-[1-[4-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S/c13-12(14,15)8-1-3-9(4-2-8)17-6-5-16-11(17)20-7-10(18)19/h1-6H,7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJJRLXQVPKGPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=CN=C2SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1453788.png)
![2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B1453789.png)




![2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one](/img/structure/B1453796.png)
